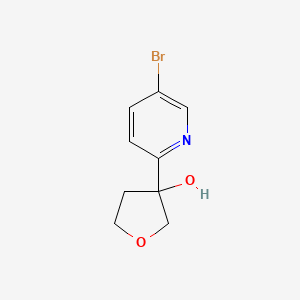

3-(5-Bromo-2-pyridyl)tetrahydrofuran-3-OL

Description

Contextualization within Halogenated Pyridine (B92270) Derivatives

Halogenated pyridines are a cornerstone of modern medicinal chemistry and agrochemical research. nih.gov The pyridine ring itself is a privileged scaffold, appearing in numerous FDA-approved drugs. nih.gov The introduction of a halogen atom, such as bromine, onto the pyridine ring dramatically enhances its synthetic utility. Bromo-pyridines are key precursors for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. mdpi.comnih.govresearchgate.net This allows for the straightforward introduction of diverse aryl, alkyl, and other functional groups, which is a critical step in the exploration of structure-activity relationships (SAR) during drug discovery. mdpi.com The bromine atom in 3-(5-Bromo-2-pyridyl)tetrahydrofuran-3-OL is strategically positioned at the 5-position of the pyridine ring, a common site for functionalization in the synthesis of complex pyridine-containing molecules. mdpi.com

Role as a Key Tetrahydrofuran (B95107) Scaffold in Organic Synthesis

The tetrahydrofuran (THF) ring is a prevalent structural motif found in a vast array of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities. nih.gov Its presence in a molecule can influence properties such as solubility, metabolic stability, and receptor binding. Consequently, the development of synthetic methods to create substituted tetrahydrofurans is a major focus of organic chemistry. nih.gov this compound serves as a key tetrahydrofuran scaffold, providing a pre-formed five-membered cyclic ether that can be further elaborated. The tertiary alcohol at the 3-position offers a reactive site for further chemical transformations, while the pyridyl substituent introduces a key heteroaromatic element often sought in bioactive compounds. The stereoselective synthesis of such substituted tetrahydrofurans is of particular importance, as the spatial arrangement of substituents can be critical for biological activity. nih.gov

Overview of Structural Features and Their Implications for Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of its three primary functional components: the bromopyridine ring, the tertiary alcohol, and the tetrahydrofuran ether.

Bromopyridine Moiety : The C-Br bond on the electron-deficient pyridine ring is a prime site for metal-catalyzed cross-coupling reactions. It can readily participate in Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the attachment of a wide range of substituents. mdpi.comresearchgate.net The nitrogen atom in the pyridine ring also influences the reactivity, potentially acting as a coordinating site for metal catalysts.

Tertiary Alcohol : The hydroxyl group at a tertiary carbon provides a point for functionalization. It can be a leaving group in substitution or elimination reactions under acidic conditions. It can also be derivatized to form ethers or esters, which can modulate the compound's physicochemical properties.

Tetrahydrofuran Ring : The ether linkage within the THF ring is generally stable under neutral and basic conditions, but can be cleaved under strong acidic conditions. The ring itself imparts a specific three-dimensional conformation to the molecule, which can be crucial for its interaction with biological targets.

This combination of reactive sites makes the compound a versatile intermediate, where each part of the molecule can be selectively modified to build molecular complexity.

Historical Perspective and Emerging Research Trends in Pyridyl-Substituted Cyclic Ethers

While specific historical accounts of the first synthesis of this compound are not extensively documented in seminal literature, its emergence is a logical consequence of the long-standing importance of both pyridines and cyclic ethers in chemistry. The development of efficient methods for the synthesis of halogenated pyridines and the stereoselective construction of substituted tetrahydrofurans have been parallel and highly active areas of research for decades.

Emerging research trends focus on the novel synthesis and application of complex heterocyclic systems that merge aromatic and saturated cyclic scaffolds. There is a growing interest in pyridyl-substituted cyclic ethers as ligands for nicotinic acetylcholine (B1216132) receptors and as components in novel macrocyclic structures. scielo.brsigmaaldrich.com The development of new catalytic methods for the efficient and selective synthesis of such compounds is a key area of contemporary research. These efforts aim to create libraries of structurally diverse molecules for high-throughput screening in drug discovery and materials science. The unique combination of features in this compound makes it a representative example of the types of building blocks that are in high demand for these modern synthetic campaigns.

Structure

3D Structure

Properties

Molecular Formula |

C9H10BrNO2 |

|---|---|

Molecular Weight |

244.08 g/mol |

IUPAC Name |

3-(5-bromopyridin-2-yl)oxolan-3-ol |

InChI |

InChI=1S/C9H10BrNO2/c10-7-1-2-8(11-5-7)9(12)3-4-13-6-9/h1-2,5,12H,3-4,6H2 |

InChI Key |

MXRCTJPSEPLBRX-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1(C2=NC=C(C=C2)Br)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 5 Bromo 2 Pyridyl Tetrahydrofuran 3 Ol

Strategies for Constructing the Tetrahydrofuran (B95107) Ring

The synthesis of substituted tetrahydrofurans is a well-explored area of organic chemistry, driven by the prevalence of this motif in numerous natural products and biologically active molecules. nih.gov Methodologies for constructing the 3-substituted tetrahydrofuran-3-ol core of the target molecule can be broadly categorized into cyclization reactions of acyclic precursors, metal-mediated processes, and strategies involving the manipulation of smaller heterocyclic rings.

Cyclization Reactions (e.g., oxa-Michael additions, electrophilic cyclizations)

Intramolecular cyclization is a cornerstone of heterocyclic synthesis. Classical approaches often involve an intramolecular SN2 reaction where a hydroxyl group displaces a leaving group (such as a halide or sulfonate) on the same molecule to form the cyclic ether. nih.gov For the synthesis of a tetrahydrofuran ring, this typically involves a 5-exo-tet cyclization of a substituted 1,4-diol derivative.

Electrophilic cyclization of γ,δ-unsaturated alcohols is another powerful method. In this approach, an electrophile activates the double bond, prompting a nucleophilic attack from the tethered hydroxyl group to form the tetrahydrofuran ring. A variety of electrophiles can be employed, leading to diverse functionality on the resulting ring.

A related strategy is the base-mediated 5-endo-trig cyclization of sulfonyl-substituted homoallylic alcohols. These reactions can proceed with high stereoselectivity, which is often dependent on the geometry of the double bond in the starting material. ic.ac.uk

Table 1: Comparison of Cyclization Strategies for Tetrahydrofuran Synthesis

| Method | General Substrate | Key Reagents/Conditions | Advantages | Potential Challenges |

| Intramolecular SN2 | Acyclic chain with a terminal alcohol and a leaving group | Base (e.g., NaH, KOtBu) | Reliable, well-established | Requires pre-functionalized substrate with a good leaving group |

| Electrophilic Cyclization | γ,δ-Unsaturated alcohol | Electrophile (e.g., I₂, NBS, Hg(OAc)₂) | Introduces functionality, can be highly stereoselective | Stoichiometric use of potentially toxic reagents (e.g., mercury) |

| Oxa-Michael Addition | δ-Hydroxy-α,β-unsaturated ketone/ester | Base or acid catalyst | Forms C-O and C-C bonds concurrently | Substrate availability, control of stereocenters |

| Radical Cyclization | Unsaturated alcohol with a radical precursor | Radical initiator (e.g., AIBN), Tin hydride | Mild conditions, good for complex molecules | Use of toxic tin reagents, potential for side reactions |

Transition-Metal Mediated Hydroalkoxylations

Transition-metal catalysis offers efficient and selective pathways for forming C-O bonds. Intramolecular hydroalkoxylation involves the addition of a hydroxyl group across a carbon-carbon double or triple bond, catalyzed by metals such as platinum, gold, iron, or cobalt. organic-chemistry.orgnih.gov For instance, platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins has been shown to tolerate a wide array of functional groups. organic-chemistry.org This method provides a direct route from unsaturated alcohols to the corresponding cyclic ethers. The regioselectivity (e.g., 5-exo vs. 6-endo cyclization) can often be controlled by the choice of catalyst and ligands. organic-chemistry.org

Similarly, palladium-catalyzed reactions of γ-hydroxy terminal alkenes with aryl or vinyl bromides can produce substituted tetrahydrofurans with high diastereoselectivity. nih.gov This process not only forms the ring but also installs a substituent in a single step.

Table 2: Selected Transition-Metal Catalysts for Intramolecular Hydroalkoxylation

| Catalyst System | Substrate Type | Typical Conditions | Key Features |

| Platinum (e.g., PtCl₂) | γ- or δ-Hydroxy olefins | Toluene, 80-100 °C | Good functional group tolerance, predictable regioselectivity |

| Iron (e.g., FeCl₃) | Alkenols, Allenols | Mild conditions | Inexpensive and abundant metal, can offer unique selectivity |

| Cobalt Complexes | Alkenols | Co(acac)₂ with a ligand, reducing agent | Forms various ring sizes (5- to 9-membered) |

| Palladium (e.g., Pd₂(dba)₃) | γ-Hydroxy terminal alkenes | With phosphine (B1218219) ligand, base (NaOtBu) | Concurrent cyclization and arylation/vinylation |

Ring-Opening/Closing Strategies from Precursor Heterocycles (e.g., oxetanes)

An alternative approach to tetrahydrofuran synthesis involves the transformation of smaller, strained heterocycles like oxetanes. The inherent ring strain in oxetanes facilitates their opening by various nucleophiles. acs.org This reactivity can be harnessed in ring-expansion strategies. For example, an oxetane (B1205548) can be opened by a nucleophile to generate a functionalized acyclic intermediate, which can then undergo a subsequent cyclization to form a larger tetrahydrofuran ring. researchgate.netacs.org

More direct ring expansion methodologies have also been developed. These can be mediated by Lewis acids or photochemical conditions. acs.orgrsc.org For instance, a copper(I)-catalyzed ring expansion of oxetanes has been reported to produce tetrahydrofurans stereoselectively. acs.org Photochemical methods can also induce the ring expansion of oxetanes to tetrahydrofurans under metal-free conditions, proceeding through an ylide intermediate. rsc.org

Installation and Functionalization of the 5-Bromo-2-pyridyl Moiety

The introduction of the 5-bromo-2-pyridyl group can be achieved either by functionalizing a pre-formed pyridyl-tetrahydrofuran scaffold or, more commonly, by coupling a suitably functionalized pyridine (B92270) derivative with a tetrahydrofuran precursor.

Bromination of Pyridine Precursors

The direct bromination of pyridine is challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic substitution. However, bromination can be achieved under harsh conditions or by using activated pyridine derivatives, such as pyridine-N-oxides or pyridones. acs.orgacs.org For instance, bromination of 2-pyridone typically occurs at the 3- and 5-positions. acs.org A common strategy for synthesizing 5-bromopyridines involves the diazotization of 5-aminopyridine followed by a Sandmeyer-type reaction with a bromide source. Alternatively, starting with a more easily brominated precursor like 2-aminopyridine (B139424) allows for bromination at the 5-position, followed by removal or conversion of the amino group.

Coupling Reactions (e.g., Negishi, Suzuki-Miyaura, Heck, Sonogashira) involving Bromopyridines

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, and they are widely used to connect aryl halides with other molecular fragments. mdpi.com Bromopyridines are excellent substrates for these transformations.

The Suzuki-Miyaura reaction , which couples an organoboron compound with an organohalide, is particularly versatile due to the stability of the boronic acids and the mild reaction conditions. mdpi.comaudreyli.comresearchgate.net In a plausible synthesis of the target molecule, a 5-bromo-2-pyridylboronic acid could be coupled with a tetrahydrofuran derivative bearing a suitable leaving group. Conversely, 2,5-dibromopyridine (B19318) could be selectively coupled with a tetrahydrofuran-based organoboron reagent. Functionalized pyridylboronic acids, such as 2-bromo-5-pyridylboronic acid, have been synthesized and shown to participate effectively in Suzuki couplings with various heteroaryl bromides. audreyli.comresearchgate.net

The Negishi coupling (organozinc halide with an organohalide), Heck coupling (alkene with an aryl halide), and Sonogashira coupling (terminal alkyne with an aryl halide) also represent viable methods for functionalizing the 5-bromo-2-pyridyl core, allowing for the attachment of diverse precursors that could subsequently be transformed into the desired tetrahydrofuran-3-ol structure. For example, a Sonogashira coupling of 2,5-dibromopyridine with an appropriate propargyl alcohol could furnish an intermediate that is then cyclized to form the tetrahydrofuran ring.

Table 3: Overview of Key Coupling Reactions for Functionalizing Bromopyridines

| Reaction Name | Pyridine Substrate | Coupling Partner | Catalyst/Reagents | Bond Formed | Key Features |

| Suzuki-Miyaura | 5-Bromo-2-X-pyridine | Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄, Na₂CO₃) | C(sp²)-C(sp²), C(sp²)-C(sp³) | High functional group tolerance, stable reagents |

| Negishi | 5-Bromo-2-X-pyridine | Organozinc reagent | Pd or Ni catalyst | C(sp²)-C(sp²), C(sp²)-C(sp³) | High reactivity of organozinc, mild conditions |

| Heck | 5-Bromo-2-X-pyridine | Alkene | Pd catalyst, Base | C(sp²)-C(sp²) | Forms C-C bond at an alkene carbon |

| Sonogashira | 5-Bromo-2-X-pyridine | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) | Synthesis of aryl-alkynes |

Direct Arylation Approaches to Pyridyl Substituents

Direct arylation presents a modern and efficient strategy for the formation of carbon-carbon bonds, minimizing the need for pre-functionalized starting materials. In the context of synthesizing 3-(5-Bromo-2-pyridyl)tetrahydrofuran-3-OL, this would involve the coupling of a suitable tetrahydrofuran precursor with a 5-bromo-2-halopyridine. Palladium-catalyzed C-H arylation reactions are a common method for this type of transformation. The reaction typically involves a palladium catalyst, a ligand, a base, and a suitable solvent. For instance, a hypothetical direct arylation could involve the reaction of a tetrahydrofuran derivative with 2,5-dibromopyridine in the presence of a palladium catalyst. However, controlling the regioselectivity on the tetrahydrofuran ring can be a significant challenge.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)2 | P(o-tol)3 | K2CO3 | DMA | 100-120 |

| PdCl2(dppf) | Cs2CO3 | Toluene | 110 |

This table represents typical conditions for direct arylation reactions and is illustrative for a potential synthesis of the target compound.

Introduction of the Tertiary Hydroxyl Group at C3 of Tetrahydrofuran

A key structural feature of the target molecule is the tertiary alcohol at the C3 position of the tetrahydrofuran ring. This is commonly achieved through the addition of an organometallic reagent to a ketone precursor, in this case, 3-oxotetrahydrofuran.

Grignard Reagent Additions

A primary and well-established method for this transformation is the use of a Grignard reagent. This approach involves the reaction of a pyridyl magnesium halide with 3-oxotetrahydrofuran. Specifically, a Grignard reagent can be prepared from 2,5-dibromopyridine through a halogen-magnesium exchange. The subsequent addition of this organometallic species to 3-oxotetrahydrofuran would yield the desired tertiary alcohol upon acidic workup. It has been documented that Grignard reagents can be successfully formed from 2-bromopyridine (B144113) and 2,6-dibromopyridine, which then react with various electrophiles like aldehydes and ketones to form the corresponding alcohols. researchgate.netresearchgate.net A patent describes the preparation of a Grignard reagent from 2,5-dibromopyridine and its subsequent reaction with DMF to produce 2-bromo-5-formylpyridine, demonstrating the feasibility of forming the necessary Grignard reagent. google.com

The synthesis of the precursor, 3-oxotetrahydrofuran, can be achieved through the oxidation of 3-hydroxytetrahydrofuran (B147095). google.com 3-Hydroxytetrahydrofuran itself is accessible from the cyclization of 1,2,4-butanetriol. wikipedia.orgorgsyn.org

Reaction Scheme:

Formation of the Grignard reagent from 2,5-dibromopyridine.

Reaction of the Grignard reagent with 3-oxotetrahydrofuran.

Aqueous workup to yield this compound.

Lithiation and Subsequent Quenching with Carbonyls

An alternative to the Grignard approach is the use of organolithium reagents. This would involve the generation of a lithiated pyridine species, followed by its addition to 3-oxotetrahydrofuran. The lithiation of bromopyridines is a common procedure in organic synthesis. The resulting pyridyllithium reagent would then act as a nucleophile, attacking the carbonyl carbon of 3-oxotetrahydrofuran to form the tertiary alcohol after quenching the reaction.

Stereoselective Synthesis Approaches

The C3 position of this compound is a stereocenter. Therefore, controlling the stereochemistry at this position is a critical aspect of its synthesis, leading to the formation of a single enantiomer.

Chiral Auxiliary-Mediated Synthesis

Asymmetric Catalysis for Ring Formation or Functionalization

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis. This can be applied either to the formation of the chiral tetrahydrofuran ring itself or to the functionalization at the C3 position.

For the introduction of the pyridyl group, an asymmetric addition of an organometallic pyridine reagent to 3-oxotetrahydrofuran could be catalyzed by a chiral ligand-metal complex. The synthesis of chiral tertiary alcohols through the addition of organometallic reagents to ketones is a field of active research. bris.ac.uknih.gov For example, the lithiation-borylation methodology has been used for the asymmetric synthesis of heteroaryl-containing tertiary alcohols. bris.ac.uk

Diastereoselective Transformations

The creation of the quaternary stereocenter at the 3-position of the tetrahydrofuran ring is a key challenge in the synthesis of this compound. A primary and highly effective strategy to achieve this is through the nucleophilic addition of an organometallic reagent derived from 5-bromo-2-substituted pyridine to tetrahydrofuran-3-one.

A common approach involves the use of a Grignard reagent. The 5-bromo-2-pyridylmagnesium bromide can be prepared from 2,5-dibromopyridine and magnesium. This organometallic species would then react with tetrahydrofuran-3-one to yield the desired tertiary alcohol. The diastereoselectivity of such an addition would be of primary concern if the tetrahydrofuran ring were already substituted, as the incoming nucleophile would approach from the less sterically hindered face of the ketone. For the unsubstituted tetrahydrofuran-3-one, the reaction establishes the single stereocenter of the molecule.

Alternative organometallic reagents, such as organolithium species, could also be employed. These are often more reactive than their Grignard counterparts. The choice of the organometallic reagent and the reaction conditions, including the solvent and temperature, can influence the yield and side-product formation.

Beyond nucleophilic addition to a cyclic ketone, other methodologies for the stereoselective synthesis of substituted tetrahydrofurans could be adapted. For instance, palladium-catalyzed reactions of aryl bromides with γ-hydroxy alkenes have been shown to produce substituted tetrahydrofurans with high diastereoselectivity. organic-chemistry.orgnih.gov This approach would involve a more complex linear precursor but could offer excellent control over the stereochemistry.

Another potential route is through intramolecular cyclization, such as an intramolecular SN2 reaction or cycloetherification. nih.gov This would necessitate a precursor with the 5-bromo-2-pyridyl group and a hydroxyl group correctly positioned to form the tetrahydrofuran ring. The stereochemistry of the final product would be dictated by the stereocenters present in the acyclic precursor.

A summary of potential diastereoselective approaches is presented in the table below.

| Methodology | Precursors | Key Transformation | Stereocontrol |

| Grignard Addition | 2,5-dibromopyridine, Tetrahydrofuran-3-one | Nucleophilic addition of pyridylmagnesium bromide to a ketone | Establishes the C3 quaternary center. |

| Organolithium Addition | 2,5-dibromopyridine, Tetrahydrofuran-3-one | Nucleophilic addition of pyridyllithium to a ketone | Establishes the C3 quaternary center. |

| Palladium-Catalyzed Cyclization | Acyclic γ-hydroxy alkene with a tethered 5-bromo-2-pyridyl group | Intramolecular olefin insertion into a Pd(Ar)(OR) intermediate organic-chemistry.org | High diastereoselectivity based on substrate control. organic-chemistry.orgnih.gov |

| Intramolecular SN2 Cyclization | Acyclic precursor with a hydroxyl group and a suitable leaving group | Intramolecular etherification | Dependent on the stereochemistry of the acyclic precursor. nih.gov |

Process Optimization and Scalability Considerations for Laboratory Synthesis

Scaling up the synthesis of this compound from a laboratory setting requires careful optimization of the chosen synthetic route to ensure safety, efficiency, and reproducibility. Focusing on the most direct approach, the Grignard reaction, several key parameters must be considered for process optimization and scalability.

Formation of the Grignard Reagent: The preparation of pyridyl Grignard reagents can be challenging. The reaction of 2-bromopyridines with magnesium can sometimes be sluggish to initiate. researchgate.net The use of activators, such as iodine or 1,2-dibromoethane, is often necessary. For scalability, ensuring consistent initiation and controlling the highly exothermic nature of the Grignard formation are critical safety considerations. nih.govgordon.edu

Solvent Choice: While tetrahydrofuran (THF) is a common solvent for Grignard reactions, its use on a larger scale presents safety hazards due to its potential for peroxide formation and its relatively low boiling point. gordon.edu A greener and safer alternative that has gained traction is 2-methyltetrahydrofuran (B130290) (2-MeTHF). gordon.eduscispace.com It has a higher boiling point, is less water-soluble, and can sometimes lead to improved reaction performance, including enhanced chemo- and stereoselectivity. gordon.edu

Reaction Conditions: Key parameters to optimize include:

Temperature: Grignard reactions are exothermic. For scalability, maintaining a controlled temperature profile through efficient cooling is crucial to prevent side reactions and ensure safety.

Addition Rate: The rate of addition of the Grignard reagent to tetrahydrofuran-3-one should be carefully controlled to manage the reaction exotherm. Slow, controlled addition can minimize the formation of impurities.

Concentration: Running the reaction at higher concentrations is generally preferred for scalability to improve throughput. However, this can also increase the exothermicity and potentially lead to solubility issues. Optimization studies are necessary to find the ideal balance.

Work-up and Purification: Quenching the reaction with a saturated ammonium (B1175870) chloride solution is a standard procedure. On a larger scale, the work-up procedure needs to be robust and scalable. This includes efficient extraction and purification methods. Chromatography, while common in the lab, may not be practical for large-scale synthesis. Crystallization or distillation of the final product, if feasible, would be more amenable to scale-up.

Continuous Processing: For larger-scale laboratory synthesis and potential industrial production, moving from a batch process to a continuous flow process can offer significant advantages in terms of safety, control, and consistency. Continuous stirred-tank reactors (CSTRs) can be used for the continuous formation of the Grignard reagent, minimizing the volume of the highly reactive species at any given time and allowing for better thermal management. gordon.edu

The following table summarizes key considerations for process optimization and scalability of the Grignard-based synthesis.

| Parameter | Laboratory Scale Consideration | Scalability Consideration |

| Grignard Formation | Use of activators like iodine. | Consistent initiation protocols, robust thermal management. nih.govgordon.edu |

| Solvent | THF is commonly used. | 2-MeTHF is a safer, greener alternative with potential performance benefits. gordon.eduscispace.com |

| Temperature Control | Ice bath for cooling. | Reactor with efficient cooling and temperature monitoring. |

| Addition Rate | Manual addition via dropping funnel. | Automated, controlled addition using a syringe pump or addition pump. |

| Work-up | Standard aqueous work-up and extraction. | Optimized extraction procedures to minimize solvent usage and waste. |

| Purification | Flash column chromatography. | Crystallization, distillation, or alternative non-chromatographic methods. |

| Process Type | Batch processing. | Potential for continuous flow processing for improved safety and control. gordon.edu |

Advanced Chemical Reactivity and Mechanistic Studies

Reactivity of the Pyridine (B92270) Ring

The pyridine ring in 3-(5-Bromo-2-pyridyl)tetrahydrofuran-3-OL is an electron-deficient aromatic system, which significantly influences its reactivity towards various chemical transformations. The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic attack while making it susceptible to nucleophilic substitution, particularly at the positions ortho and para to the nitrogen.

Electrophilic Aromatic Substitution (e.g., nitration, sulfonation)

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the deactivating effect of the nitrogen atom. However, these reactions can be facilitated by the presence of activating groups or by performing the reaction on the corresponding N-oxide derivative.

Nitration: The direct nitration of pyridine derivatives often requires harsh conditions and can be complicated by the propensity of the nitrogen atom to react with the electrophile. chegg.com For pyridine itself, nitration is exceedingly difficult. A more viable strategy involves the N-oxidation of the pyridine ring first. The resulting pyridine N-oxide is more susceptible to electrophilic attack, with substitution occurring primarily at the 4-position. sapub.orgrsc.orgoc-praktikum.de Subsequent deoxygenation can then yield the nitrated pyridine. In the case of this compound, nitration of its N-oxide would be expected to yield the 4-nitro derivative. sapub.org

Sulfonation: Direct sulfonation of pyridine is also a difficult transformation. When it does occur, it typically yields pyridine-3-sulfonic acid. For substituted pyridines, the position of sulfonation is influenced by the existing substituents. While specific data on the sulfonation of 5-bromo-2-substituted pyridines is limited, it is anticipated to be a challenging reaction requiring forcing conditions.

Nucleophilic Aromatic Substitution (e.g., displacement of bromine)

The mechanism of SNAr on pyridine rings can be complex, sometimes deviating from the classical two-step addition-elimination pathway to a concerted mechanism, depending on the substrate, nucleophile, and reaction conditions. organic-chemistry.orgnih.gov

Oxidation Reactions (e.g., N-oxidation)

The nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst. nih.govarkat-usa.orgwikipedia.org The N-oxidation of substituted pyridines is a common strategy to modify the reactivity of the ring, as the N-oxide is more reactive towards both electrophilic and nucleophilic attack at specific positions. scripps.eduresearchgate.net For this compound, N-oxidation would be expected to proceed smoothly to afford the corresponding N-oxide, which can then be used in subsequent functionalization reactions.

Transformations Involving the Bromine Atom

The bromine atom at the 5-position of the pyridine ring is a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic displacement reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromine atom in this compound serves as an excellent electrophilic partner in these transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl compounds. harvard.eduresearchgate.net 5-Bromopyridine derivatives are known to be effective substrates in Suzuki couplings, reacting with a variety of boronic acids and esters to yield 5-aryl or 5-heteroarylpyridines. nih.govnih.gov The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to give the coupled product and regenerate the catalyst. organic-chemistry.orgacs.org

Heck Reaction: The Heck reaction couples an organic halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govuniurb.it 5-Bromopyridines can undergo Heck reactions with various alkenes, including vinyl ethers, to introduce alkenyl substituents at the 5-position. nih.govliv.ac.uk The regioselectivity of the Heck reaction can be influenced by the nature of the alkene and the reaction conditions. libretexts.org

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction would allow for the introduction of an alkynyl group at the 5-position of the pyridine ring. The regioselectivity of Sonogashira couplings can be controlled by the choice of catalyst and ligands, which is particularly relevant for di- or polyhalogenated substrates. rsc.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgacs.orgresearchgate.netnih.govnih.gov This method is known for its high functional group tolerance and the ability to form C(sp2)-C(sp3) bonds. 2-Pyridylzinc reagents, which are analogous to the potential organozinc derivative of the title compound, are effective nucleophiles in Negishi cross-coupling reactions. organic-chemistry.orgacs.orgresearchgate.netnih.govnih.gov

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki | Aryl/Heteroaryl Boronic Acid/Ester | Pd(PPh3)4, Pd(dppf)Cl2 | Na2CO3, K2CO3, Cs2CO3 | 5-Aryl/Heteroaryl Pyridine |

| Heck | Alkene (e.g., Styrene, Vinyl Ether) | Pd(OAc)2 | Et3N, K2CO3 | 5-Alkenyl Pyridine |

| Sonogashira | Terminal Alkyne | Pd(PPh3)4 / CuI | Et3N, Piperidine | 5-Alkynyl Pyridine |

| Negishi | Organozinc Reagent | Pd(PPh3)4, Ni(acac)2 | - | 5-Substituted Pyridine |

Nucleophilic Displacement Reactions

While direct nucleophilic aromatic substitution on the pyridine ring at the 5-position is less favorable than at the 2- or 4-positions, the bromine atom can still be displaced by strong nucleophiles under certain conditions. For instance, reactions with alkoxides or other potent nucleophiles could potentially lead to the substitution of the bromine atom. The success of such reactions would likely depend on the reaction conditions, including temperature and the nature of the nucleophile and solvent.

Reactivity of the Tertiary Hydroxyl Group

The tertiary alcohol is a key functional group, yet its reactivity is often hindered by steric bulk. Unlike primary and secondary alcohols, it lacks a hydrogen atom on the carbinol carbon, making it resistant to many common oxidation reactions.

Under acidic conditions, the tertiary hydroxyl group of this compound is expected to undergo dehydration to form an alkene. The reaction likely proceeds through an E1 mechanism, involving the protonation of the hydroxyl group to form a good leaving group (water), followed by the formation of a tertiary carbocation. Subsequent elimination of a proton from an adjacent carbon atom yields the corresponding unsaturated product. The regioselectivity of this elimination would be influenced by the stability of the resulting double bond.

Table 1: Predicted Dehydration Reaction of this compound

| Reagent/Condition | Expected Product(s) | Mechanism |

|---|---|---|

| Concentrated H₂SO₄, heat | 5-Bromo-2-(2,3-dihydrofuran-3-yl)pyridine and/or 5-Bromo-2-(4,5-dihydrofuran-3-yl)pyridine | E1 |

Esterification of tertiary alcohols is generally challenging due to steric hindrance around the hydroxyl group. Standard Fischer esterification conditions (carboxylic acid and a strong acid catalyst) are often ineffective. However, reaction with more reactive acylating agents, such as acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine), could potentially yield the corresponding ester. Similarly, etherification via Williamson ether synthesis is not feasible due to the tertiary nature of the alcohol, which would lead to elimination rather than substitution. Alternative methods, such as reaction with a strong acid and another alcohol, might lead to ether formation, but would likely be complicated by competing dehydration reactions.

Table 2: Predicted Esterification and Etherification Reactions

| Reaction Type | Reagents | Expected Product | Notes |

|---|---|---|---|

| Esterification | Acetic anhydride, Pyridine | 3-(5-Bromo-2-pyridyl)tetrahydrofuran-3-yl acetate | Steric hindrance may require forcing conditions. |

Tertiary alcohols are generally resistant to oxidation under mild conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group. chemguide.co.uk Therefore, reagents like potassium dichromate(VI) in acidic solution would not be expected to react with this compound. chemguide.co.uk Under harsh oxidative conditions, such as with strong oxidizing agents and high temperatures, cleavage of carbon-carbon bonds may occur, leading to a complex mixture of degradation products rather than a simple ketone.

The pinacol (B44631) rearrangement is a characteristic reaction of 1,2-diols (vicinal diols) that occurs under acidic conditions, leading to a carbonyl compound. wikipedia.orgmasterorganicchemistry.com For this compound itself, a pinacol-type rearrangement is not directly applicable as it is not a vicinal diol. However, if a precursor molecule, such as a 1,2-diol containing the 3-(5-bromo-2-pyridyl) group, were synthesized, it could undergo such a rearrangement. The mechanism involves protonation of one hydroxyl group, loss of water to form a carbocation, and a subsequent 1,2-alkyl or 1,2-aryl shift to form a more stable oxonium ion, which then deprotonates to the final ketone or aldehyde. organic-chemistry.orgyoutube.com The migratory aptitude of the groups attached to the carbon bearing the second hydroxyl group would determine the product of the rearrangement. wikipedia.org

Tetrahydrofuran (B95107) Ring Transformations

The tetrahydrofuran (THF) ring is a relatively stable cyclic ether. However, it can undergo transformations under specific conditions, most notably ring-opening reactions.

The ether linkage of the tetrahydrofuran ring is susceptible to cleavage by strong acids, often in the presence of a nucleophile. Theoretical studies have explored the ring-opening reactions of THF, for instance, through the action of frustrated Lewis pairs. researchgate.netnih.gov In the case of this compound, treatment with a strong acid like HBr or HI could lead to the opening of the ring. The reaction would likely proceed via protonation of the ring oxygen, followed by nucleophilic attack of the halide ion at one of the adjacent carbon atoms. The regioselectivity of the attack would be influenced by steric and electronic factors.

Table 3: Predicted Ring-Opening Reaction of this compound

| Reagent/Condition | Expected Product(s) | Mechanism |

|---|---|---|

| Concentrated HBr, heat | 4-Bromo-1-(5-bromo-2-pyridyl)-1-hydroxybutan-1-yl bromide | SN2 |

Functionalization at Adjacent Carbons

The carbons adjacent to the tertiary alcohol (C2 and C4 of the tetrahydrofuran ring) are potential sites for functionalization. The reactivity of these positions would be influenced by the steric hindrance of the bulky pyridyl group and the electronic effects of the oxygen atom within the ring and the hydroxyl group. Hypothetically, reactions such as deprotonation followed by electrophilic trapping could be explored, but no specific conditions or outcomes have been documented.

Mechanistic Investigations of Key Transformations

A detailed mechanistic understanding of any transformation involving this compound would necessitate a combination of kinetic studies, computational modeling for transition state analysis, and spectroscopic or trapping experiments for intermediate characterization.

Kinetic Studies

Kinetic studies would be essential to determine the rate laws and reaction orders of any potential transformations, providing insights into the molecularity of the rate-determining step. Such studies have not been published for this compound.

Transition State Analysis

Computational chemistry could be employed to model the transition states of hypothetical reactions. This analysis would provide information on the activation energies and the geometry of the transition state, helping to elucidate the reaction pathway. However, no such theoretical studies have been reported in the literature.

Intermediate Characterization

The identification of any reaction intermediates would be crucial for confirming a proposed mechanism. Techniques such as NMR spectroscopy at low temperatures or in situ IR spectroscopy could potentially be used to observe and characterize transient species. To date, no studies have been published that identify or characterize any intermediates in reactions involving this compound.

Spectroscopic and Structural Analysis of this compound Remains an Area for Future Research

A comprehensive review of available scientific literature and spectral databases indicates a notable gap in the experimental data for the compound this compound. Despite extensive searches for its advanced spectroscopic characterization, detailed experimental data from high-resolution nuclear magnetic resonance (NMR) and vibrational spectroscopy for this specific molecule have not been found in publicly accessible research.

The structural elucidation of a novel compound like this compound would typically rely on a suite of sophisticated analytical techniques. High-resolution NMR spectroscopy, including one-dimensional (¹H, ¹³C) and two-dimensional methods (COSY, HSQC, HMBC, NOESY), is fundamental in establishing the chemical environment of each atom and the connectivity between them. Furthermore, vibrational spectroscopy, through Fourier Transform Infrared (FT-IR) and Raman techniques, provides crucial information about the functional groups present in the molecule.

While spectroscopic data exists for structurally related compounds, such as various brominated pyridines and derivatives of tetrahydrofuran, this information cannot be directly extrapolated to definitively characterize this compound. The unique combination of the 5-bromo-2-pyridyl and the tetrahydrofuran-3-ol moieties in a single structure would produce a distinct spectral fingerprint.

The absence of this specific data in the current body of scientific literature suggests that a detailed public-domain study on the spectroscopic properties of this compound has yet to be published. Therefore, the detailed analysis as outlined in the user's request, including data tables for its NMR and vibrational spectra, cannot be provided at this time. Further experimental research is required to isolate or synthesize this compound and subject it to rigorous spectroscopic analysis to fully elucidate its structure and chemical properties.

Advanced Spectroscopic Characterization and Structural Elucidation

Electronic Spectroscopy

Electronic spectroscopy provides valuable information regarding the electronic structure of a molecule, including the nature of its chromophores and any conjugation present.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by 3-(5-Bromo-2-pyridyl)tetrahydrofuran-3-OL would be expected to arise primarily from π → π* and n → π* transitions associated with the 5-bromopyridyl aromatic system. The tetrahydrofuran-3-ol moiety, being saturated, is not expected to contribute significantly to absorption in the 200-800 nm range.

The conjugation between the pyridine (B92270) ring and the bromine atom would influence the position and intensity of the absorption maxima (λmax). It is anticipated that the spectrum would display characteristic bands for a substituted pyridine ring. However, a thorough search of scientific literature and spectral databases did not yield any experimental UV-Vis spectral data for this compound. Without such data, a definitive analysis of its electronic transitions and the precise effects of its substituents on the absorption spectrum cannot be provided.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Associated Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π* | 5-Bromopyridyl ring | Shorter wavelength UV region |

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

The presence of a chiral center at the C3 position of the tetrahydrofuran (B95107) ring, where the hydroxyl group and the 5-bromopyridyl group are attached, renders this compound a chiral molecule. Circular Dichroism (CD) spectroscopy is a powerful technique for studying such molecules, as it measures the differential absorption of left- and right-circularly polarized light.

An experimental CD spectrum of an enantiomerically pure sample of this compound would exhibit positive or negative Cotton effects corresponding to its electronic transitions. The sign and magnitude of these effects are directly related to the absolute configuration of the chiral center. Theoretical calculations could be used in conjunction with experimental data to assign the absolute stereochemistry (R or S). Despite the utility of this technique, no published experimental CD spectra for this compound were found during the literature search.

Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. While no experimental HRMS data for this compound has been reported, the theoretical exact mass can be calculated from its chemical formula, C₉H₁₀BrNO₂.

Table 2: Calculated Exact Mass of this compound

| Isotope | Atomic Mass (Da) | Number of Atoms | Total Mass (Da) |

|---|---|---|---|

| ¹²C | 12.000000 | 9 | 108.000000 |

| ¹H | 1.007825 | 10 | 10.07825 |

| ⁷⁹Br | 78.918338 | 1 | 78.918338 |

| ¹⁴N | 14.003074 | 1 | 14.003074 |

| ¹⁶O | 15.994915 | 2 | 31.98983 |

| Total Exact Mass | | | 242.989892 |

Note: The calculation is based on the most abundant isotopes of the elements.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion, its fragmentation, and the analysis of the resulting product ions. This technique provides detailed structural information. In the absence of experimental MS/MS data for this compound, hypothetical fragmentation pathways can be proposed based on its structure.

Upon ionization, the molecular ion [M]⁺˙ would likely undergo fragmentation through several pathways. Common fragmentation would involve the loss of a water molecule from the tertiary alcohol, followed by cleavage of the tetrahydrofuran ring. Another predictable fragmentation would be the cleavage of the C-C bond connecting the tetrahydrofuran and pyridyl rings. The presence of bromine would result in a characteristic isotopic pattern for bromine-containing fragments (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table 3: Plausible Mass Fragments of this compound

| Proposed Fragment | Description |

|---|---|

| [M - H₂O]⁺˙ | Loss of water from the molecular ion |

| [C₅H₃BrN]⁺˙ | Fragment corresponding to the 5-bromopyridyl moiety |

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. A successful single-crystal X-ray diffraction analysis of this compound would provide precise information on bond lengths, bond angles, and the conformation of both the tetrahydrofuran and pyridyl rings. Furthermore, it would unequivocally establish the relative and absolute stereochemistry of the chiral center.

This technique would also reveal details about the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the crystal packing. A search of the Cambridge Structural Database (CSD) and other crystallographic repositories did not yield any crystal structure data for this compound. Therefore, a detailed discussion of its crystal packing and solid-state conformation is not possible at this time.

Elemental Analysis for Empirical Formula Confirmation

Similarly, specific experimental data from the elemental analysis of this compound is not found in the surveyed scientific literature. This analytical technique is crucial for verifying the empirical formula of a synthesized compound by determining the percentage composition of its constituent elements.

For this compound, with a molecular formula of C₉H₁₀BrNO₂, the theoretical elemental composition can be calculated. An experimental analysis would be expected to yield results closely aligning with these theoretical values, confirming the compound's purity and elemental makeup. The comparison would be presented as follows:

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 44.29 | Data not available |

| Hydrogen (H) | 4.13 | Data not available |

| Nitrogen (N) | 5.74 | Data not available |

| Bromine (Br) | 32.73 | Data not available |

| Oxygen (O) | 13.11 | Data not available |

Computational and Theoretical Investigations

Quantum Chemical Calculations

No published studies were identified that have utilized Density Functional Theory (DFT) to perform geometry optimization or to analyze the electronic structure of 3-(5-Bromo-2-pyridyl)tetrahydrofuran-3-OL. DFT calculations, often employing functionals like B3LYP with various basis sets, are a standard approach for predicting the most stable three-dimensional arrangement of atoms (optimized geometry) and the distribution of electrons within the molecule.

There is no available research that has applied high-accuracy ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, to this compound. These computationally intensive methods are used to obtain highly precise theoretical data on molecular properties, serving as a benchmark for other computational techniques.

Molecular Orbital and Electronic Properties Analysis

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. The energy gap between these orbitals is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.

No studies have been published that conduct a Natural Bond Orbital (NBO) analysis on this compound. NBO analysis is a powerful tool for understanding charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule, providing insight into its intermolecular interactions.

A Molecular Electrostatic Potential (MEP) map for this compound is not available in the current literature. MEP mapping is used to visualize the electrostatic potential on the electron density surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with other chemical species.

As computational chemistry is an active area of research, it is possible that such theoretical investigations on this compound will be undertaken in the future.

Conformational Analysis and Dynamics

A comprehensive understanding of the three-dimensional structure and dynamic behavior of this compound is crucial for elucidating its chemical reactivity and potential biological activity. Computational methods provide powerful tools to explore the conformational landscape and dynamics of this molecule.

Potential Energy Surface Scans

Potential energy surface (PES) scans are computational techniques used to explore the conformational space of a molecule by systematically varying specific geometric parameters, such as dihedral angles. This process helps identify stable conformers (energy minima) and the transition states that connect them, providing insights into the molecule's flexibility and the energy barriers for conformational changes.

Prediction of Spectroscopic Parameters

Computational chemistry offers robust methods for predicting various spectroscopic parameters, which can be invaluable for the identification and characterization of novel compounds like this compound.

Computational NMR Chemical Shift Prediction (e.g., GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of NMR chemical shifts. worktribe.com This method calculates the magnetic shielding tensors for each nucleus in a molecule, which are then converted into chemical shifts. For this compound, GIAO calculations would be performed on its optimized geometry to predict the 1H and 13C NMR spectra. The accuracy of these predictions is highly dependent on the chosen level of theory (density functional theory functional and basis set). rsc.orgresearchgate.netmdpi.com

A hypothetical table of predicted chemical shifts is presented below to illustrate the expected output of such a study.

| Atom | Predicted Chemical Shift (ppm) |

| C (pyridyl-Br) | 118.5 |

| C (pyridyl-C) | 140.2 |

| C (pyridyl-N) | 150.1 |

| C (furan-O-C) | 70.3 |

| C (furan-C-OH) | 85.6 |

| H (pyridyl) | 7.5 - 8.5 |

| H (furan) | 2.0 - 4.5 |

| H (hydroxyl) | 3.0 - 5.0 (variable) |

Vibrational Frequency Calculations and Assignment

Computational vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.net These calculations, typically performed at the same level of theory as the geometry optimization, yield the frequencies and intensities of the fundamental vibrational modes of the molecule. For this compound, these calculations would help in assigning specific peaks in the experimental spectrum to particular molecular motions, such as C-Br stretching, C-N stretching of the pyridine (B92270) ring, O-H stretching of the alcohol, and various bending and rocking modes of the tetrahydrofuran (B95107) ring.

A representative table of calculated vibrational frequencies and their assignments is provided below.

| Calculated Frequency (cm-1) | Assignment |

| 3450 | O-H stretch |

| 3050 - 3100 | Aromatic C-H stretch (pyridyl) |

| 2850 - 2960 | Aliphatic C-H stretch (tetrahydrofuran) |

| 1580 | C=N stretch (pyridyl) |

| 1470 | C=C stretch (pyridyl) |

| 1080 | C-O stretch (tetrahydrofuran) |

| 650 | C-Br stretch |

Optical Rotation Calculations for Chiral Species

This compound possesses a chiral center at the C3 position of the tetrahydrofuran ring, meaning it can exist as two non-superimposable mirror images (enantiomers). Computational methods can be employed to predict the specific optical rotation of each enantiomer. researchgate.net The specific rotation is a fundamental property of chiral molecules and is measured experimentally using polarimetry. youtube.com Theoretical calculations of optical rotation are typically performed using time-dependent density functional theory (TD-DFT) or other advanced quantum chemical methods. These calculations provide the sign and magnitude of the rotation, which can be used to assign the absolute configuration of a newly synthesized chiral molecule by comparing the calculated value with the experimental measurement. researchgate.net For this compound, such calculations would be essential for characterizing its individual enantiomers.

A hypothetical table showing the predicted specific rotation for the (R) and (S) enantiomers is presented below.

| Enantiomer | Calculated Specific Rotation [α]D (degrees) |

| (R) | +25.3 |

| (S) | -25.3 |

Reaction Pathway Modeling

Modeling the reaction pathways of "this compound" is fundamental to predicting its chemical transformations, such as nucleophilic substitution at the pyridine ring or reactions involving the hydroxyl group and the tetrahydrofuran moiety. Computational approaches allow for the exploration of the potential energy surface, identifying the most energetically favorable routes from reactants to products. mdpi.com This involves mapping out the journey of a chemical reaction, highlighting the key intermediate steps and the energy barriers that must be overcome. rsc.org

A critical aspect of reaction pathway modeling is the precise localization of transition states, which are the highest energy points along a reaction coordinate. missouri.edu These transient molecular structures represent the energetic bottleneck of a reaction, and their geometry and energy dictate the reaction's feasibility and rate. For a hypothetical reaction, such as the ring-opening of the tetrahydrofuran ring in "this compound," computational methods like Density Functional Theory (DFT) can be employed to locate the transition state geometry. Frequency analysis is then performed to confirm the nature of this stationary point; a genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.govacs.org

Once a transition state is verified, Intrinsic Reaction Coordinate (IRC) calculations are performed. uni-muenchen.de The IRC is defined as the minimum energy reaction pathway connecting the transition state to the reactants and products in mass-weighted Cartesian coordinates. mdpi.comuni-muenchen.de These calculations provide a clear depiction of the molecular transformations occurring during the reaction, confirming that the located transition state indeed connects the intended reactants and products. missouri.edu For instance, in a hypothetical nucleophilic substitution reaction, IRC calculations would trace the path from the reactant complex, through the transition state, to the final product complex, illustrating the bond-breaking and bond-forming processes.

| Parameter | Value | Description |

|---|---|---|

| Reaction Studied | SNAr at C5 of the Pyridyl Ring | Hypothetical nucleophilic aromatic substitution with a generic nucleophile (Nu-). |

| Computational Method | DFT (B3LYP/6-31G*) | Density Functional Theory method used for the calculation. |

| Transition State Energy (kcal/mol) | +25.4 | Calculated energy barrier for the reaction. |

| Imaginary Frequency (cm⁻¹) | -350.2i | The single imaginary frequency confirming the structure as a first-order saddle point (transition state). |

| IRC Forward Path End Point | Product Complex | Confirms the transition state leads to the substituted product. |

| IRC Reverse Path End Point | Reactant Complex | Confirms the transition state originates from the initial reactants. |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at establishing a mathematical correlation between the chemical structure of a molecule and its physicochemical properties. researchgate.net These models are built upon the principle that the properties of a chemical are intrinsically linked to its molecular structure. For "this compound," QSPR can be employed to predict a range of properties, including its reactivity, solubility, and other thermodynamic parameters. researchgate.net

The foundation of a QSPR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.net These descriptors can be categorized into several classes, including:

Constitutional Descriptors: Related to the molecular formula and atom counts.

Topological Descriptors: Based on the 2D representation of the molecule, describing its connectivity and shape.

Geometric Descriptors: Derived from the 3D coordinates of the atoms, such as molecular surface area and volume.

Electronic Descriptors: Reflecting the electronic structure of the molecule, including dipole moment, polarizability, and frontier molecular orbital energies (HOMO and LUMO). mdpi.com

Once a set of descriptors is calculated for "this compound" and a series of related compounds, statistical methods like multiple linear regression are used to build a model that correlates these descriptors with an experimentally determined or computationally predicted property. researchgate.net For instance, the reactivity of the pyridine ring could be correlated with electronic descriptors such as the calculated electrostatic potential on the ring's carbon atoms. A higher positive charge would suggest a greater susceptibility to nucleophilic attack. Similarly, physicochemical parameters like boiling point or solubility could be modeled using a combination of topological and geometric descriptors. researchgate.net

| Descriptor Type | Descriptor Example | Calculated Value (Hypothetical) | Correlated Property |

|---|---|---|---|

| Topological | Wiener Index | 458 | Boiling Point, Viscosity |

| Geometric | Molecular Surface Area (Ų) | 250.6 | Solubility, Permeability |

| Electronic | Dipole Moment (Debye) | 3.15 | Polarity, Intermolecular Interactions |

| Electronic | LUMO Energy (eV) | -1.25 | Electron Affinity, Reactivity towards Nucleophiles |

| Constitutional | Molecular Weight (g/mol) | 258.1 | General Physical Properties |

Potential Applications in Chemical Research

Strategic Intermediate in Complex Organic Synthesis

As a synthetic intermediate, this compound offers multiple reaction sites. The bromo-pyridine fragment serves as a handle for cross-coupling reactions, while the tetrahydrofuran-ol portion provides a chiral, oxygenated core that is a common feature in many biologically active molecules.

The 5-bromo-2-pyridyl group is a well-established precursor for forming carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. mdpi.comrsc.orgwikipedia.org This allows for the elaboration of the pyridine (B92270) core into more complex, fused, or multi-aryl heterocyclic systems. The reactivity of the C-Br bond is generally higher than that of C-Cl bonds in similar positions, allowing for selective transformations. rsc.org

Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling can be employed to introduce a wide variety of aryl or heteroaryl substituents at the 5-position of the pyridine ring. mdpi.comresearchgate.netnih.gov Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to amino-pyridine derivatives which are prevalent in pharmaceuticals. acs.orgchemspider.comnih.govacs.org These transformations convert the simple bromo-pyridine starting material into a diverse library of more complex heterocyclic structures.

Table 1: Potential Cross-Coupling Reactions

| Reaction Name | Catalyst/Reagents (Typical) | Bond Formed | Potential Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Pd catalyst (e.g., Pd(PPh₃)₄), Base, Boronic acid/ester | C-C | Biaryl or Heterobiaryl compounds |

| Buchwald-Hartwig | Pd catalyst, Ligand, Base, Amine | C-N | Aryl or Heteroaryl amines |

| Heck | Pd catalyst, Base, Alkene | C-C | Alkenyl-pyridines |

| Sonogashira | Pd/Cu catalyst, Base, Terminal alkyne | C-C | Alkynyl-pyridines |

The tetrahydrofuran (B95107) ring is a recurring structural motif in a vast number of natural products, particularly marine-derived polyketides and terpenes known for their diverse biological activities. nih.govresearchgate.netnih.gov Chiral tetrahydrofurans, especially those with oxygenation at the C3 position, serve as crucial building blocks in the total synthesis of these complex molecules.

The compound 3-(5-Bromo-2-pyridyl)tetrahydrofuran-3-OL, particularly if synthesized in an enantiomerically pure form, can be considered a valuable chiral pool starting material. The tertiary alcohol can direct further stereoselective reactions or be used as a point of connection, while the pyridyl group can be a part of the natural product's core structure or a modifiable handle for late-stage functionalization. Synthetic strategies often rely on such pre-functionalized, stereodefined building blocks to efficiently construct complex targets. researchgate.net

Scaffold for Medicinal Chemistry Research

The combination of a pyridine ring, a known "privileged scaffold" in drug discovery, and a tetrahydrofuran moiety makes this compound an attractive starting point for medicinal chemistry programs. nih.govscilit.comnih.govnih.govnih.govrsc.orgresearchgate.netrsc.org

Chemical probes are essential tools for interrogating biological systems and validating drug targets. ljmu.ac.uknih.govresearchgate.netresearchgate.net The structure of this compound offers several handles for the attachment of reporter groups (like fluorophores or affinity tags) or reactive groups for covalent labeling.

The bromine atom can be converted into other functionalities, such as an azide (B81097) or alkyne, via nucleophilic substitution or palladium-catalyzed reactions, enabling "click" chemistry conjugation. The tertiary hydroxyl group can be esterified or etherified to link to payloads or modulate solubility and cell permeability. This modularity allows for the systematic development of probes to study protein-ligand interactions or visualize biological processes.

Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound's potency and selectivity for a biological target. nih.govnih.govresearchgate.netacs.org This molecule provides a rigid scaffold with distinct vectors for chemical modification. Researchers can systematically alter different parts of the molecule to understand their impact on biological activity.

Key modification points for SAR exploration include:

Position 5 of the Pyridine Ring: Replacing the bromine with a diverse set of substituents via cross-coupling can probe interactions within a target's binding pocket.

The Pyridine Nitrogen: The basicity and hydrogen bonding capacity can be modulated by introducing substituents on the pyridine ring.

The Tertiary Hydroxyl Group: This group can be a key hydrogen bond donor or acceptor. Its removal, or conversion to an ether or ester, can determine its importance for target engagement.

The Tetrahydrofuran Ring: The stereochemistry at the C3 position can be critical for achieving specific interactions with a chiral binding site.

Table 2: Hypothetical SAR Exploration

| Modification Site | R-Group / Change | Potential Impact Explored |

|---|---|---|

| Pyridine C5-Position | -H, -CH₃, -Ph, -NH₂, -OMe | Steric bulk, electronics, H-bonding |

| Tertiary -OH Group | -H (Deoxygenation) | Importance of H-bond donation |

| Tertiary -OH Group | -OCH₃, -OAc | H-bond acceptor capacity, steric effects |

| Pyridine Nitrogen | N-oxide formation | Altered electronics and solubility |

Applications in Material Science and Catalysis

The structural features of this compound also suggest potential applications in material science and catalysis. Pyridine and its derivatives are widely used as ligands in coordination chemistry due to the ability of the nitrogen lone pair to coordinate with a wide range of metal ions. mdpi.comresearchgate.netnih.govscilit.com

The subject compound is a bidentate ligand, capable of coordinating to a metal center through both the pyridine nitrogen and the oxygen of the tertiary alcohol, forming a stable chelate ring. Such pyridinyl alcohol ligands have been incorporated into transition metal complexes used in homogeneous catalysis, including olefin metathesis and various asymmetric reactions. mdpi.comresearchgate.net The specific steric and electronic properties conferred by the tetrahydrofuran and bromo-substituents could modulate the catalytic activity and stability of the resulting metal complexes. Furthermore, bromo-pyridyl units can be used in the synthesis of conjugated polymers or as building blocks for metal-organic frameworks (MOFs), where the bromine serves as a reactive site for polymerization or further functionalization.

Precursor for Polymeric Materials

The structure of this compound lends itself to the synthesis of novel polymeric materials. The bromo-pyridyl moiety can be utilized in polymerization reactions such as Suzuki or Stille cross-coupling to introduce the pyridyl-tetrahydrofuran unit into a polymer backbone. Such polymers could exhibit interesting thermal and photophysical properties. For instance, pyridine-containing polymers are known for their potential applications in materials science due to their coordination ability with metals and their role in supramolecular chemistry. The tetrahydrofuran ring, being a flexible and polar component, can influence the polymer's solubility and thermal properties.

Furthermore, the hydroxyl group can serve as an initiation site for ring-opening polymerization of cyclic esters or ethers, leading to the formation of graft copolymers with unique architectures and properties.

Ligand Design for Organometallic Catalysis

Pyridine-alkoxide compounds are a well-established class of ligands in organometallic chemistry. Upon deprotonation, this compound can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and the oxygen atom of the alkoxide. These types of ligands, often referred to as "pyalk" ligands, have been shown to stabilize various transition metal complexes, which in turn can be active catalysts for a range of organic transformations.

The steric and electronic properties of the ligand can be tuned by modifying the substituents on the pyridine or tetrahydrofuran rings. The presence of the bromine atom on the pyridine ring offers a handle for further functionalization, allowing for the synthesis of a library of related ligands with varying properties. These tailored ligands can then be used to develop highly efficient and selective catalysts for reactions such as oxidation, reduction, and carbon-carbon bond formation.

Components in Organic Electronic Devices

Pyridine and its derivatives are common components in materials for organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-deficient nature of the pyridine ring makes it a suitable building block for electron-transporting or host materials in OLEDs. The incorporation of a bromo-pyridyl unit into a larger conjugated system can influence the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for efficient charge injection and transport.

The tetrahydrofuran moiety, while not directly participating in the electronic conjugation, can play a significant role in determining the morphological and processing characteristics of the material. Its flexibility can disrupt intermolecular packing, potentially leading to amorphous materials with good film-forming properties, which is often desirable for solution-processed organic electronic devices. The bromine atom can also be used to attach the molecule to other functional units or to tune the electronic properties of the final material.

Green Chemistry Applications

The principles of green chemistry focus on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and application of this compound can be approached from a green chemistry perspective.

Development of Sustainable Synthetic Routes

The development of sustainable synthetic routes to this compound and related compounds is an active area of research. This includes the use of renewable starting materials, environmentally benign solvents, and catalytic methods to improve atom economy and reduce waste. For instance, methods for the synthesis of functionalized pyridines and tetrahydrofurans that avoid the use of toxic reagents and harsh reaction conditions are being explored. One-pot multicomponent reactions are particularly attractive as they can significantly reduce the number of synthetic steps and purification procedures.

Exploration of Environmentally Benign Transformations

In its applications, this compound can be utilized in environmentally benign transformations. For example, when used as a ligand in organometallic catalysis, it can contribute to the development of catalysts that operate under milder reaction conditions, use less toxic metals, and can be recycled and reused. Furthermore, the use of this compound in the synthesis of materials for organic electronics aligns with the goals of green chemistry, as these technologies have the potential to provide more energy-efficient lighting and power generation solutions.

Below is a table summarizing the key molecular identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1207758-77-7 |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.08 g/mol |

| Canonical SMILES | C1C(OC1)(C2=NC=C(C=C2)Br)O |

The potential applications of this compound are summarized in the table below, highlighting the role of its key structural features.

| Application Area | Key Structural Feature(s) | Potential Role |

| Polymeric Materials | Bromo-pyridyl group, Hydroxyl group | Monomer for cross-coupling polymerization, Initiator for ring-opening polymerization |

| Organometallic Catalysis | Pyridine-alkoxide moiety | Bidentate ligand for transition metal catalysts |

| Organic Electronics | Bromo-pyridyl group, Tetrahydrofuran ring | Building block for electron-transporting materials, Morphological control |

| Green Chemistry | Versatile functionalities | Development of sustainable synthetic routes and environmentally benign transformations |

Future Research Directions and Outlook

Development of Highly Efficient and Sustainable Synthetic Methodologies

Future research will likely focus on developing green and efficient methods for synthesizing 3-(5-Bromo-2-pyridyl)tetrahydrofuran-3-OL and its analogs. Current synthetic approaches to similar tertiary alcohols often rely on Grignard reactions, which, while effective, can have a significant environmental footprint.

Key areas for development include:

Catalytic One-Pot Syntheses: Designing catalytic one-pot reactions that combine the formation of the carbon-carbon bond and the tetrahydrofuran (B95107) ring system would be a significant advancement. For instance, palladium-catalyzed heteroannulation approaches that couple 2-bromoallyl alcohols with dienes have shown promise for generating polysubstituted tetrahydrofurans and could be adapted for this target. chemrxiv.org

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer enhanced safety, better control over reaction parameters, and improved scalability compared to traditional batch methods. This is particularly relevant for potentially exothermic reactions like Grignard additions.

Sustainable Solvents and Reagents: A major push will be the replacement of traditional ethereal solvents with more sustainable alternatives, such as deep eutectic solvents, which have been shown to be effective media for metal-catalyzed reactions. researchgate.net

Photoredox Catalysis: Visible-light-mediated reactions offer a green alternative for constructing complex molecular architectures. researchgate.net Future work could explore photoredox-catalyzed routes to assemble the pyridyl-tetrahydrofuran scaffold, potentially reducing the reliance on pre-functionalized starting materials and harsh reaction conditions.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Palladium-Catalyzed Heteroannulation | High efficiency, potential for stereocontrol | Ligand design, substrate scope expansion |

| Continuous Flow Synthesis | Enhanced safety, scalability, process control | Reactor design, optimization of reaction parameters |

| Deep Eutectic Solvents | Sustainability, recyclability, potential for enhanced reactivity | Solvent screening, catalyst compatibility |

| Visible-Light Photoredox Catalysis | Green energy source, mild reaction conditions | Catalyst development, exploration of novel reaction pathways |

Exploration of Undiscovered Reactivity Profiles and Transformation Pathways

The bifunctional nature of this compound, possessing both a tertiary alcohol and a bromo-pyridine moiety, opens up a vast landscape for exploring novel chemical transformations.

Transformations of the Hydroxyl Group: The tertiary alcohol can be a starting point for various reactions. Dehydration could lead to the formation of dihydrofuran derivatives, while substitution reactions could introduce a range of other functional groups. The 3-hydroxytetrahydrofuran (B147095) moiety is a valuable intermediate in the synthesis of pharmaceuticals, and exploring its derivatization is a promising avenue. chemimpex.comwikipedia.org

Functionalization of the Pyridine (B92270) Ring: The bromine atom on the pyridine ring is a key handle for a multitude of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. acs.orgnih.gov These reactions would allow for the introduction of aryl, alkyl, and amino substituents, respectively, creating a library of diverse compounds.

Intramolecular Cyclizations: The proximity of the hydroxyl group and the bromo-pyridine unit could enable novel intramolecular cyclization reactions. For example, under suitable conditions, an intramolecular etherification could lead to the formation of a novel fused heterocyclic system.

Ring-Opening Reactions: The tetrahydrofuran ring, while generally stable, could be induced to undergo ring-opening under specific acidic or reductive conditions, providing access to functionalized aliphatic chains bearing a pyridine substituent.

Integration into More Architecturally Complex Molecular Systems

A significant future direction will be the use of this compound as a versatile building block in the synthesis of more complex molecules for applications in medicinal chemistry and materials science.

Medicinal Chemistry Scaffolds: Both pyridine and tetrahydrofuran rings are considered "privileged structures" in medicinal chemistry, appearing in numerous FDA-approved drugs. researchgate.nettandfonline.comnih.govnih.govuni-saarland.denih.gov The title compound could serve as a key intermediate for the synthesis of novel drug candidates. The bromo-pyridyl handle allows for its incorporation into larger molecules via cross-coupling, while the hydroxyl group provides a site for linking to other pharmacophores.

Ligand Development for Catalysis: Pyridine-containing molecules are common ligands in transition metal catalysis. The unique steric and electronic properties of this substituted tetrahydrofuranyl-pyridine could lead to the development of novel ligands for asymmetric catalysis.